Ethyl 4-formyl-2-nitrobenzoate
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Overview
Description
Ethyl 4-formyl-2-nitrobenzoate is an organic compound with the molecular formula C10H9NO5. It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, a formyl group, and a nitro group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-formyl-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by a formylation reaction to introduce the formyl group at the desired position on the benzene ring. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods optimize reaction times and sequences, enhancing productivity and ensuring consistent product quality. The use of advanced reactors and automated systems allows for precise control over reaction conditions, leading to high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen.
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group acts as a leaving group.
Common Reagents and Conditions
Reduction: Hydrogen gas and Pd/C catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Ethyl 4-formyl-2-aminobenzoate.
Oxidation: Ethyl 4-carboxy-2-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-formyl-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-formyl-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular macromolecules, leading to cytotoxic effects. The formyl group can also participate in covalent bonding with nucleophilic sites in proteins and DNA .
Comparison with Similar Compounds
Ethyl 4-formyl-2-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 4-nitrobenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Ethyl 4-formylbenzoate: Lacks the nitro group, resulting in different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its physical and chemical properties.
Conclusion
This compound is a versatile compound with significant importance in various fields of scientific research. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis, as well as a potential candidate for biological and industrial applications.
Biological Activity
Ethyl 4-formyl-2-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C11H11N2O4 and features a nitro group, which is significant in its biological interactions. The presence of the formyl group allows for various chemical reactions, including reductions and substitutions, which can modify its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components such as enzymes and receptors. Key mechanisms include:
- Bioreduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.
- Covalent Bonding : The formyl group can participate in covalent bonding with nucleophilic sites in proteins and DNA, potentially affecting their function.
- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these pathways fully.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Research suggests that compounds with similar nitro groups exhibit significant antibacterial activity against various strains, including multidrug-resistant bacteria. The minimal inhibitory concentrations (MICs) for related compounds have shown promising results, indicating potential effectiveness against Gram-positive and Gram-negative bacteria .
Anticancer Activity
There is emerging evidence supporting the anticancer potential of this compound. The mechanism may involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or through direct interaction with DNA. Further studies are warranted to explore these effects comprehensively.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound and related compounds:
- Antibacterial Activity : A study reported that derivatives of nitrobenzoates exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with MIC values ranging from <0.03125 μg/mL to 4 μg/mL. This suggests that modifications to the nitro group can enhance antibacterial properties .
- Anticancer Studies : Research focusing on similar compounds indicated that nitro-substituted benzoates could induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the presence of both formyl and nitro groups is crucial for maintaining biological activity. Modifications to these functional groups can significantly alter efficacy and potency .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H9NO5 |
---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
ethyl 4-formyl-2-nitrobenzoate |
InChI |
InChI=1S/C10H9NO5/c1-2-16-10(13)8-4-3-7(6-12)5-9(8)11(14)15/h3-6H,2H2,1H3 |
InChI Key |
LNZKIZYVYVLNNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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